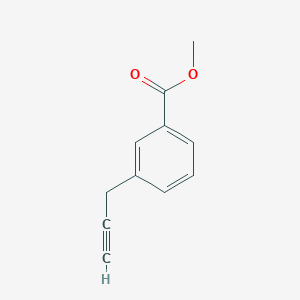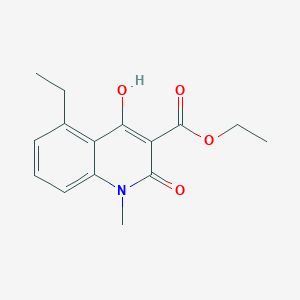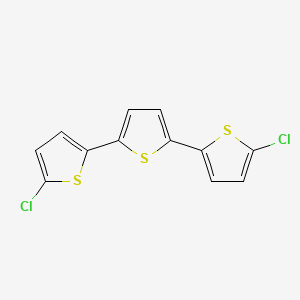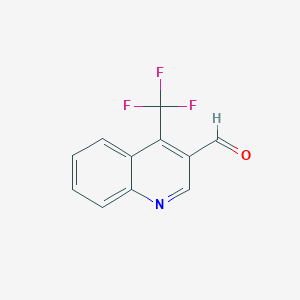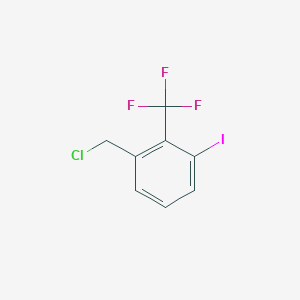
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of benzene derivatives . The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst . The final step involves the iodination of the benzene ring, which can be achieved using iodine and an oxidizing agent such as nitric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers and benzyl amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: Has the chlorine atom directly attached to the benzene ring, leading to different chemical properties and uses.
Trifluorotoluene: Contains only the trifluoromethyl group, making it less versatile in chemical reactions compared to this compound.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C8H5ClF3I |
|---|---|
Molekulargewicht |
320.48 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
InChI-Schlüssel |
KCEYLXZOBRYBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


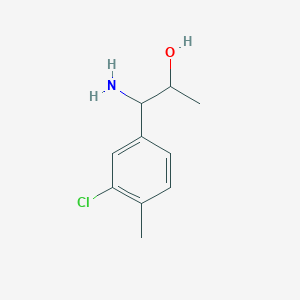
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
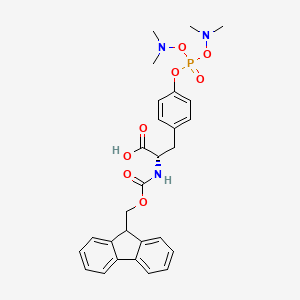
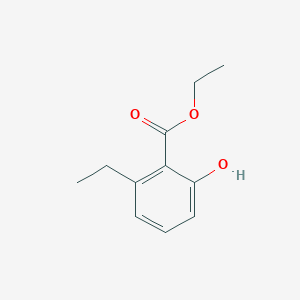
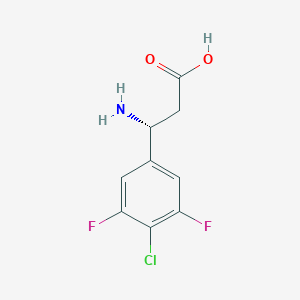
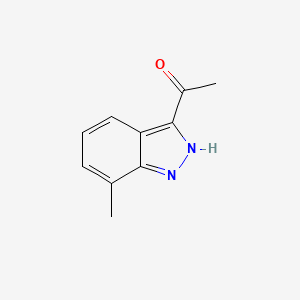
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
